
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, commonly known as DFMTB, is a chemical compound with the molecular formula C8H4F5O. It is a colorless liquid that is widely used in scientific research due to its unique properties. DFMTB is a fluorinated benzene derivative that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of DFMTB is not fully understood, but it is thought to act through multiple pathways. In cancer cells, DFMTB has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In imaging applications, DFMTB acts as a fluorescent probe due to its ability to absorb and emit light in the visible range.
Effets Biochimiques Et Physiologiques
DFMTB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, DFMTB induces the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death. DFMTB has also been shown to inhibit the migration and invasion of cancer cells. In imaging applications, DFMTB has been shown to have excellent photostability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
DFMTB has several advantages for use in laboratory experiments. It is easy to synthesize, has good yields, and is readily available. DFMTB also has unique optical and chemical properties that make it useful in various applications. However, DFMTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of DFMTB. In medicinal chemistry, DFMTB could be further investigated for its potential use as an anti-cancer drug. In imaging applications, DFMTB could be modified to improve its optical properties and increase its specificity for certain cell types. DFMTB could also be used as a building block for the synthesis of new materials with unique properties. Overall, DFMTB is a promising compound with significant potential for various scientific applications.
Méthodes De Synthèse
DFMTB can be synthesized through several methods, including the reaction of 4-(trifluoromethyl)phenol with difluoromethyl ether in the presence of a catalyst. Another method involves the reaction of 4-(trifluoromethyl)phenol with difluoromethyl sulfide in the presence of a base. Both methods yield high purity DFMTB with good yields.
Applications De Recherche Scientifique
DFMTB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DFMTB has been shown to possess potent anti-cancer activity against several cancer cell lines, including breast, lung, and prostate cancer. DFMTB has also been investigated for its potential use as a fluorescent probe for imaging applications due to its unique optical properties.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-5(2-4-6)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJMJSMVLPNFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453032 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
156570-16-0 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

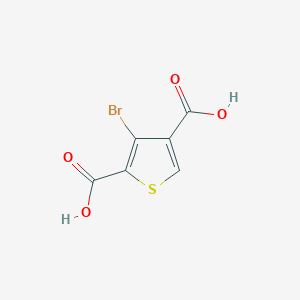
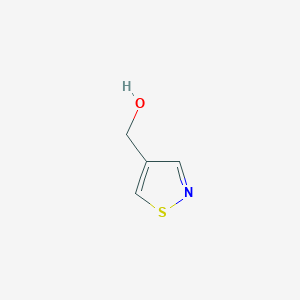

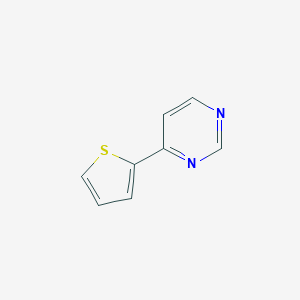

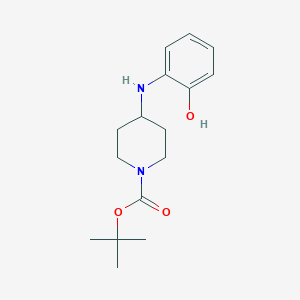
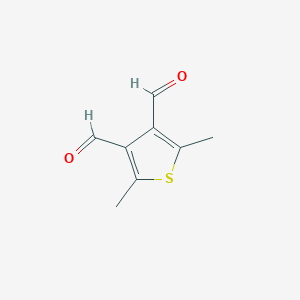
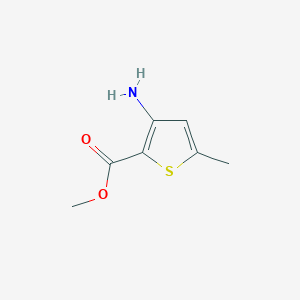
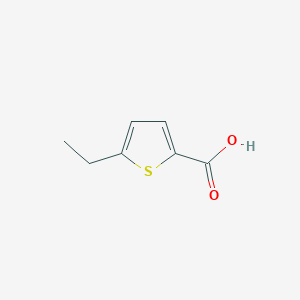
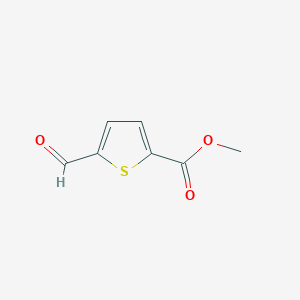
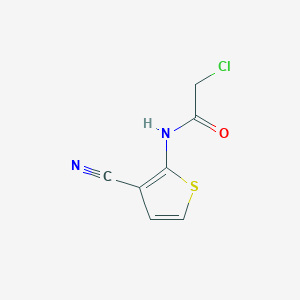
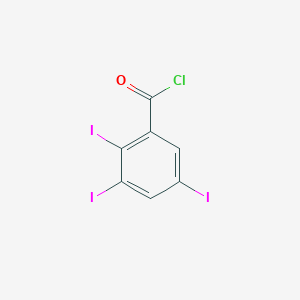

![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)